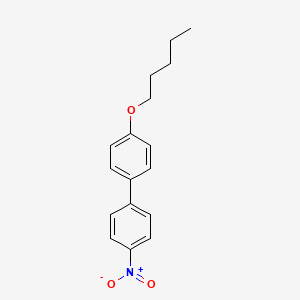

1-Nitro-4-(4-pentoxyphenyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

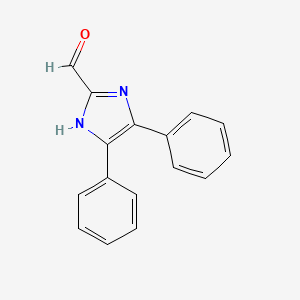

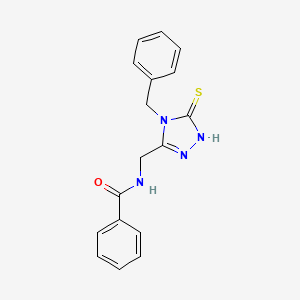

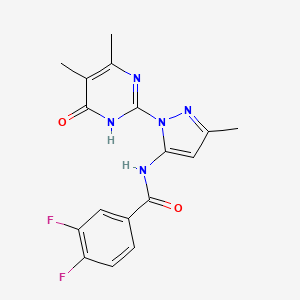

1-Nitro-4-(4-pentoxyphenyl)benzene is a chemical compound with the molecular formula C17H19NO3 . It contains a total of 41 bonds, including 22 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), and 1 ether (aromatic) .

Synthesis Analysis

The synthesis of 1-Nitro-4-(4-pentoxyphenyl)benzene could potentially involve electrophilic substitution reactions, similar to those seen in the synthesis of polysubstituted benzenes . The order of reactions can change the products produced . The synthesis would likely involve the introduction of a nitro group and a pentoxyphenyl group onto a benzene ring .Molecular Structure Analysis

The molecular structure of 1-Nitro-4-(4-pentoxyphenyl)benzene includes a total of 41 bonds . The molecule contains 22 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), and 1 ether (aromatic) .Chemical Reactions Analysis

The chemical reactions of 1-Nitro-4-(4-pentoxyphenyl)benzene could potentially involve electrophilic aromatic substitution reactions . The nitro group on the benzene ring could make the compound more reactive towards electrophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen

1. Use in Vicarious Nucleophilic Substitution Reactions

1-Nitro-4-(pentafluorosulfanyl)benzene, a compound related to 1-Nitro-4-(4-pentoxyphenyl)benzene, has been studied for its ability to undergo direct amination. This process is vital in the synthesis of benzimidazoles, quinoxalines, and benzotriazoles, which are significant in various chemical applications. For instance, the study by Pastýříková et al. (2012) demonstrates this by showing the transformation of nitro(pentafluorosulfanyl)benzenes into valuable SF5-containing compounds through vicarious nucleophilic substitutions (Pastýříková et al., 2012).

2. Role in Crystal Engineering

Hexakis(4-nitrophenyl)benzene, a derivative of hexaphenylbenzene which is structurally similar to 1-Nitro-4-(4-pentoxyphenyl)benzene, has shown potential in crystal engineering. Its ability to form layered structures with significant N⋯O interactions between NO2 groups makes it useful in positioning molecules with predictability, especially in the absence of stronger interactions like hydrogen bonds. This aspect was elaborated by Gagnon et al. (2007) in their study on the structural behavior of nitroarenes (Gagnon et al., 2007).

3. Implications in Electronic Device Development

The use of molecules containing nitroamine redox centers, which are structurally related to 1-Nitro-4-(4-pentoxyphenyl)benzene, has been explored in electronic devices. A study by Chen et al. (1999) found that such molecules in a self-assembled monolayer exhibited negative differential resistance and a significant on-off peak-to-valley ratio, showcasing their potential in molecular electronic device applications (Chen et al., 1999).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-nitro-4-(4-pentoxyphenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-2-3-4-13-21-17-11-7-15(8-12-17)14-5-9-16(10-6-14)18(19)20/h5-12H,2-4,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKCMQFCGBUMEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitro-4-[4-(pentyloxy)phenyl]benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)-1-ethanone](/img/structure/B2463042.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2463044.png)

![N-(1-benzylpiperidin-4-yl)-1-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2463048.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2463055.png)

![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2463057.png)